7-Diethylamino-4-methylcoumarin

Catalog No.
S573454
CAS No.
91-44-1
M.F
C14H17NO2
M. Wt
231.29g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Diethylamino-4-methylcoumarin

CAS Number

91-44-1

Product Name

7-Diethylamino-4-methylcoumarin

IUPAC Name

7-(diethylamino)-4-methylchromen-2-one

Molecular Formula

C14H17NO2

Molecular Weight

231.29g/mol

InChI

InChI=1S/C14H17NO2/c1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11/h6-9H,4-5H2,1-3H3

InChI Key

AFYCEAFSNDLKSX-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C

Solubility

Slightly soluble in hot solvent (NTP, 1992)
SLIGHTLY SOL IN HOT WATER; SOL IN ALC, ETHER, ACETONE, ORDINARY ORGANIC SOLVENTS
SOL IN AQ ACID SOLN, RESINS, VARNISHES, VINYLS; SLIGHTLY SOL IN ALIPHATIC HYDROCARBONS

Synonyms

4-methyl-7-diethylaminocoumarin

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C

Fluorochrome

7-Diethylamino-4-methylcoumarin, also known as Coumarin 1 or 4-Methylumbelliferone (MUF), is a well-established fluorochrome widely used in scientific research [, ]. Fluorochromes are fluorescent molecules that absorb light at one wavelength and emit light at a longer wavelength. This property makes MUF a valuable tool for various applications where fluorescence detection is desired.

MUF exhibits bright blue-white fluorescence in very dilute solutions []. This allows for sensitive detection of the molecule, making it ideal for applications like labeling biomolecules and studying cellular processes.

Labeling Biomolecules

MUF can be covalently attached to biomolecules like antibodies, proteins, and nucleic acids. This conjugation strategy allows researchers to track the location and movement of these biomolecules within cells and tissues []. The fluorescence emitted by MUF can be easily detected using fluorescence microscopy or fluorescence spectroscopy techniques.

Here are some examples of how MUF is used for biomolecule labeling:

  • Immunofluorescence: MUF-conjugated antibodies can be used to visualize specific antigens (molecules that trigger an immune response) in cells and tissues [].
  • Protein-protein interaction studies: MUF can be attached to one protein in an interaction pair to study its binding with another protein [].

Other Research Applications

Beyond biomolecule labeling, 7-Diethylamino-4-methylcoumarin finds applications in other areas of scientific research:

  • Enzyme activity assays: MUF can be used as a substrate for certain enzymes. When the enzyme cleaves the MUF molecule, it releases a fluorescent product that can be measured to quantify enzyme activity [].
  • Cell viability assays: Certain cell death mechanisms can disrupt the ability of cells to cleave MUF. This property allows researchers to use MUF to assess cell viability [].

7-Diethylamino-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family, characterized by its distinctive chemical structure. It is recognized for its bright blue-white fluorescence when dissolved in dilute solutions, making it a valuable compound in various applications, particularly in laser technology and biological imaging. The compound has the molecular formula C14H17NO2C_{14}H_{17}NO_2 and is classified as both a lactone and an amine, which allows it to participate in acid-base reactions typical of amines .

The primary function of Coumarin 1 in scientific research lies in its fluorescence properties. Upon absorbing light, the molecule undergoes electronic excitation, followed by emission of light at a longer wavelength (fluorescence). This property allows Coumarin 1 to be used as a fluorescent probe in various applications, including:

  • Biomedical imaging: Coumarin 1 can be used to label biomolecules for monitoring their location and movement within cells.
  • Chemical sensing: The fluorescence of Coumarin 1 can be sensitive to changes in its environment, allowing it to detect specific chemicals or environmental conditions.
Due to its functional groups. As an amine, it can react with acids to form salts and water through neutralization reactions. This reaction is exothermic and does not depend on the strength of the amine as a base . Additionally, it can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating diethylamino group, which enhances its reactivity towards electrophiles.

The biological activity of 7-Diethylamino-4-methylcoumarin has been explored primarily in the context of its use as a fluorescent probe. Its fluorescence properties make it suitable for applications in biological imaging, where it can be used to label biomolecules for visualization under fluorescence microscopy. Moreover, studies have indicated potential applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation .

The synthesis of 7-Diethylamino-4-methylcoumarin typically involves several steps:

  • Reaction Setup: The process begins with mixing m-diethylaminophenol with zinc chloride and stannous chloride.
  • Addition of Methyl Acetoacetate: Methyl acetoacetate is added to the mixture, which is then heated under reflux conditions for several hours.
  • Isolation of Product: After cooling, the reaction mixture is treated with dilute sulfuric acid, leading to the precipitation of the crude product.
  • Purification: The crude product undergoes recrystallization using ethanol followed by further purification steps to achieve the desired purity for laser applications .

7-Diethylamino-4-methylcoumarinBright fluorescence; used as laser dyeLaser technology; biological imagingCoumarinNaturally occurring; less fluorescentFlavoring agents; fragrances7-Amino-4-methylcoumarinLacks diethylamino group; less solubleResearch applications6-Diethylamino-2-benzylphenolDifferent structural framework; varied reactivityPharmaceutical research

The uniqueness of 7-Diethylamino-4-methylcoumarin lies in its enhanced fluorescence properties due to the diethylamino substitution, making it particularly valuable in optical applications compared to other similar compounds.

Interaction studies involving 7-Diethylamino-4-methylcoumarin focus on its behavior in various environments and with different substrates. Research has shown that this compound can interact with other molecules through non-covalent interactions such as hydrogen bonding, which can affect its fluorescence characteristics. Additionally, studies have investigated how modifications to its structure influence its optical properties and biological interactions .

Several compounds share structural similarities with 7-Diethylamino-4-methylcoumarin, including:

  • Coumarin: A naturally occurring compound that serves as a basic scaffold for many derivatives.
  • 7-Amino-4-methylcoumarin: Similar structure but lacks the diethylamino group, affecting its solubility and reactivity.
  • 6-Diethylamino-2-benzylphenol: Shares an amino group but differs significantly in structure and application.

Comparison Table

CompoundUnique Features

Physical Description

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992)
DryPowde

Color/Form

CRYSTALS FROM ALCOHOL & BENZENE-PETROLEUM ETHER
GRANULAR; LIGHT-TAN COLOR

XLogP3

3.1

Appearance

7-diethylamino-4-methylcoumarin is a light tan grains. Gives bright blue-white fluorescence in very dilute solutions. (NTP, 1992),DryPowder

Melting Point

154 to 162 °F (NTP, 1992)
89 °C

UNII

1SFJ7F6R2C

GHS Hazard Statements

Aggregated GHS information provided by 712 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 202 of 712 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 510 of 712 companies with hazard statement code(s):;
H312 (90.98%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (92.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.98%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (91.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91-44-1
61968-71-6

Wikipedia

Diethylaminomethylcoumarin

Use Classification

Cosmetics -> Stabilizing

Methods of Manufacturing

REACTION OF M-DIETHYLAMINOPHENOL WITH ETHYL ACETOACETATE

General Manufacturing Information

All other basic inorganic chemical manufacturing
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Ultrafast Electron Transfer across a Nanocapsular Wall: Coumarins as Donors, Viologen as Acceptor, and Octa Acid Capsule as the Mediator

Chi-Hung Chuang, Mintu Porel, Rajib Choudhury, Clemens Burda, V Ramamurthy
PMID: 29211478   DOI: 10.1021/acs.jpcb.7b11306

Abstract

Results of our study on ultrafast electron transfer (eT) dynamics from coumarins (coumarin-1, coumarin-480, and coumarin-153) incarcerated within octa acid (OA) capsules as electron donors to methyl viologen dissolved in water as acceptor are presented. Upon photoexcitation, coumarin inside the OA capsule transfers an electron to the acceptor electrostatically attached to the capsule leading to a long-lived radical-ion pair separated by the OA capsular wall. This charge-separated state returns to the neutral ground state via back electron transfer on the nanosecond time scale. This system allows for ultrafast electron transfer processes through a molecular wall from the apolar capsular interior to the highly polar (aqueous) environment on the femtosecond time scale. Employing femtosecond transient absorption spectroscopy, distinct rates of both forward (1-25 ps) and backward eT (700-1200 ps) processes were measured. Further understanding of the energetics is provided using Rehm-Weller analysis for the investigated photoinduced eT reactions. The results provide the rates of the eT across a molecular wall, akin to an isotropic solution, depending on the standard free energy of the reaction. The insights from this work could be utilized in the future design of efficient electron transfer processes across interfaces separating apolar and polar environments.


Ultrafast dynamics of C30 in solution and within CDs and HSA protein

Cristina Martin, Boiko Cohen, Issam Gaamoussi, Mustapha Ijjaali, Abderrazzak Douhal
PMID: 24773055   DOI: 10.1021/jp5026575

Abstract

Steady-state UV-visible absorption and emission together with femto to nanosecond time-resolved emission techniques have been applied to study the dynamics of 3-(2-N-methylbenzimidazolyl)-7-(N,N-diethylamino)coumarin (C30) in neat solvents, as well as in the presence of chemical (β-CD and DM-β-CD) and biological (HSA protein) cavities. The formation of inclusion complexes inside the hydrophobic CDs gives 1:1 and 1:2 guest:host complexes, whereas with the HSA protein, the formed 1:1 inclusion complexes are more robust. The picosecond experiments show the importance of the interactions of C30 with the medium, as well as the intramolecular events in the excited-state relaxation as evidenced by the increase in the global emission lifetime from ∼0.5 ns in MeOH/H2O mixtures to 2.5 ns in THF, and to 1-3 ns when the dye is trapped within CDs and HSA cavities. Time-resolved anisotropy (r(t)) results indicate the involvement of ultrafast depolarization processes, whereas in the MeOH/H2O mixtures r(0) = 0.27, in DM-β-CD, r(0) = 0.35. The rotational time decays clearly show the robustness of the formed complexes with CDs and HSA protein: ∼170 ps in MeOH/H2O solvent mixtures, ∼850 ps due to 1:1 and 1:2 β-CD complexes, and 28 ns for HSA complexes. The femtosecond time-resolved emission experiments reveal the significant changes of the dynamics with the encapsulation of C30 by CDs (from approximately τ1 = 0.3 and τ2 = 2 ps in THF to approximately τ1 = 1.0 and τ2 = 7.5 ps in the MeOH/H2O binary mixture, and to approximately τ1 = 3 and τ2 = 30 ps in the CD complexes). The change is explained in terms of how the water molecules modulate the intramolecular charge transfer (ICT) time (τ1) and how the restriction of the environment modifies the torsional process (τ2). In the case of trapped C30 within the HSA protein the intermolecular interactions with the amino acid residues are revealed, giving rise to a complex photodynamical behavior due to the hydrophobic, H-bonding, electrostatic, and polar nature of the heterogeneous environment inside the protein. The protein confinement does not allow the occurrence of twisting motion in the trapped C30, and we observed a very fast (less than 100 fs) and slower (∼13 ps) ICT processes. We believe that the reported findings bring new knowledge for a better understanding of the photobehavior of coumarins in solution and trapped within hydrophobic pockets. The results can be applied to design better coumarin-based fluorescent labels for biological applications.


A protecting group for carboxylic acids that can be photolyzed by visible light

Vishakha R Shembekar, Yongli Chen, Barry K Carpenter, George P Hess
PMID: 15882049   DOI: 10.1021/bi047665o

Abstract

We report on a photolabile protecting (caging) group that is new for carboxylic acids. Unlike previously used caging groups for carboxylic acids, it can be photolyzed rapidly and efficiently in the visible wavelength region. The caging group 7-N,N-diethyl aminocoumarin (DECM) was used to cage the gamma-carboxyl group of glutamic acid, which is also a neurotransmitter. The caged compound has a major absorption band with a maximum at 390 nm (epsilon(390) = 13651 M(-)(1) cm(-)(1)). Experiments are performed at 400 nm (epsilon(400) = 12232 M(-)(1) cm(-)(1)) and longer wavelengths. DECM-caged glutamate is water soluble and stable at pH 7.4 and 22 degrees C. It photolyzes rapidly in aqueous solution to release glutamic acid within 3 micros with a quantum yield of 0.11 +/- 0.008 in the visible region. In whole-cell current-recording experiments, using HEK-293 cells expressing glutamate receptors and visible light for photolysis, DECM-caged glutamate and its photolytic byproducts were found to be biologically inert. Neurotransmitter receptors that are activated by various carboxyl-group-containing compounds play a central role in signal transmission between approximately 10(12) neurons of the nervous system. Caged neurotransmitters have become an essential tool in transient kinetic investigations of the mechanism of action of neurotransmitter receptors. Previously uncaging the compounds suitable for transient kinetic investigations required ultraviolet light and expensive lasers, and, therefore, special precautions. The availability of caged neurotransmitters suitable for transient kinetic investigations that can be photolyzed by visible light allows the use of simple-to-use, readily available inexpensive light sources, thereby opening up this important field to an increasing number of investigators.


Identification of faceseal leak sites on a half-mask respirator

R K Oestenstad, J L Perkins, V E Rose
PMID: 2346115   DOI: 10.1080/15298669091369655

Abstract

A method has been developed to identify the location and shape of respirator faceseal leak sites by the deposition of a fluorescent tracer. An aerosol generation, conditioning, and exposure system to provide a test environment with stable aerosol concentration and size distribution of 4-methyl-7-diethylaminocoumarin was designed and tested. Faceseal leak sites on a respirator mounted on a mannequin and worn by human subjects were identified by deposition of the tracer aerosol and subsequent observation under long-wave ultraviolet lighting. Test parameters were identified for the optimal definition of leaks. Photographic techniques were developed to document the identified leak sites.


Intravenous treatment of choroidal neovascularization by photo-targeted nanoparticles

Yanfei Wang, Chi-Hsiu Liu, Tianjiao Ji, Manisha Mehta, Weiping Wang, Elizabeth Marino, Jing Chen, Daniel S Kohane
PMID: 30778060   DOI: 10.1038/s41467-019-08690-4

Abstract

Choroidal neovascularization (CNV) is the major cause of vision loss in wet age-related macular degeneration (AMD). Current therapies require repeated intravitreal injections, which are painful and can cause infection, bleeding, and retinal detachment. Here we develop nanoparticles (NP-[CPP]) that can be administered intravenously and allow local drug delivery to the diseased choroid via light-triggered targeting. NP-[CPP] is formed by PEG-PLA chains modified with a cell penetrating peptide (CPP). Attachment of a DEACM photocleavable group to the CPP inhibits cellular uptake of NP-[CPP]. Irradiation with blue light cleaves DEACM from the CPP, allowing the CPP to migrate from the NP core to the surface, rendering it active. In mice with laser-induced CNV, intravenous injection of NP-[CPP] coupled to irradiation of the eye allows NP accumulation in the neovascular lesions. When loaded with doxorubicin, irradiated NP-[CPP] significantly reduces neovascular lesion size. We propose a strategy for non-invasive treatment of CNV and enhanced drug accumulation specifically in diseased areas of the eye.


Penetration of household insecticides through different types of textile fabrics

M A Saleh, A Kamel, A el-Demerdash, J Jones
PMID: 9503577   DOI: 10.1016/s0045-6535(97)10052-2

Abstract

Six different types of fabrics were compared for their ability to protect against human exposure to three different commercial household aerosol insecticides. Fabrics used in this investigation were, 100% cotton, cotton-polyester thermal underwear, cotton-polyester blend (twill), 100% acrylic, 100% wool and artificial silk (rayon). The household insecticides were, Black Flag (Ant and Roach Killer), Raid (Ant and Roach Killer) and Hot Shot (Wasp and Hornet Killer) containing propoxur, permethrin/pyrethrins and chlorpyrifos/allethrins as their active ingredients respectively. A fluorescent tracer, 4-methyl-7-diethyl amino coumarin was mixed with the aerosol (or equivalent aliquot) and sprayed onto cloth squares fitted on Whatman paper patches. The percentage of penetration through the cloth was quantified by the intensity of the fluorescence spectrum of each patch extract and the amount of the tracer recovered was calculated. The extract was concentrated to 1/10th of the volume to measure the content of each of the insecticides by supercritical fluid chromatography (SFC) using electron capture (ECD) and diode array detectors. Scanning electron microscope (SEM) images of the fabrics showed the geometry of the yarn. The results obtained from the fluorescence spectra, SFC and SEM showed that cotton-polyester (twill), cotton, wool and cotton thermal underwear were the least penetrable materials for the aerosols. On the other hand, acrylic and artificial silk (rayon) were the most penetrable cloth types.


Visual scoring system for fluorescent tracer evaluation of dermal exposure to pesticides

R A Fenske
PMID: 3233373   DOI: 10.1007/BF02021025

Abstract




Fluorescent tracer and pesticide penetration through selected protective clothing

B A Archibald, K R Solomon, G R Stephenson
PMID: 8000173   DOI: 10.1007/BF00199015

Abstract




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